Enzymatic Potency on DNA Gyrase: DNA Gyrase B-IN-2 (Compound E) Retains Sub-10 nM IC50 While Outperforming Weaker C5-Substituted Analogs B and C
DNA gyrase B-IN-2 (Compound E) achieves an IC50 value of <10 nM against E. coli DNA gyrase in a supercoiling assay, matching the potency of the lead inhibitor A (IC50 < 10 nM) and significantly outperforming analogs B (IC50 = 40 nM) and C (IC50 = 71 nM) that bear different C5 substituents [1]. This demonstrates that while the 3-methoxypropylamino group at C5 confers broad-spectrum antibacterial activity, it does not compromise the nanomolar enzymatic inhibition characteristic of the hydroxyl-substituted parent compound A [1].
| Evidence Dimension | DNA gyrase supercoiling inhibition (IC50) |
|---|---|
| Target Compound Data | <10 nM |
| Comparator Or Baseline | Inhibitor A: <10 nM; Inhibitor B: 40 nM; Inhibitor C: 71 nM |
| Quantified Difference | DNA gyrase B-IN-2 is at least 4-fold more potent than B and at least 7-fold more potent than C |
| Conditions | E. coli DNA gyrase supercoiling assay; IC50 reported as mean of three independent experiments |
Why This Matters
This confirms that the broad-spectrum antibacterial activity of DNA gyrase B-IN-2 is achieved without sacrificing enzymatic potency relative to the most potent analog in the series, making it the optimal procurement choice when both high target engagement and expanded spectrum are required.
- [1] Sterle M, Durcik M, Stevenson CEM, Henderson SR, Szili PE, Czikkely M, Lawson DM, Kikelj D, Zidar N, Peterlin-Mašič L, Ilaš J, Tomašić T, Cotman AE, Zega A. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens. ACS Omega. 2023 Jun 28;8(27):24387-24395. View Source
